1-Benzothiazol-6-yl-imidazolidin-2-one is a heterocyclic compound that merges the structural characteristics of benzothiazole and imidazolidinone. This compound is notable for its potential applications across various fields, including medicinal chemistry, material science, and catalysis. Its unique structural features enable interactions with diverse biological targets, making it a valuable subject for scientific research.
1-Benzothiazol-6-yl-imidazolidin-2-one is classified as a heterocyclic compound due to the presence of both benzothiazole and imidazolidinone rings. The compound's chemical structure can be represented by the molecular formula and has a CAS number of 1260008-78-3. It is synthesized through various methods that involve the reaction of benzothiazole derivatives with imidazolidinone precursors.
The synthesis of 1-benzothiazol-6-yl-imidazolidin-2-one typically involves:
The molecular structure of 1-benzothiazol-6-yl-imidazolidin-2-one features a fused benzothiazole and imidazolidinone ring system. The compound's structural data includes:
1-Benzothiazol-6-yl-imidazolidin-2-one undergoes various chemical reactions, including:
These reactions highlight the compound's versatility in synthetic chemistry, enabling the formation of derivatives with modified properties.
The mechanism of action for 1-benzothiazol-6-yl-imidazolidin-2-one involves its binding interactions with various biomolecules. Key aspects include:
1-Benzothiazol-6-yl-imidazolidin-2-one exhibits several notable physical properties:
The chemical properties include:
1-Benzothiazol-6-yl-imidazolidin-2-one has several scientific applications:
This compound's diverse applications underscore its significance in ongoing scientific research and industrial development.
Carbonylative cyclization represents a direct route to the imidazolidinone ring using gaseous carbon monoxide (CO) as a C1 synthon. PdI₂/KI catalytic systems enable the oxidative carbonylation of 1-(benzothiazol-6-yl)ethane-1,2-diamines under mild conditions (80°C, 10 bar CO/O₂), achieving yields up to 88% [1]. The mechanism proceeds via palladium-assisted nitrogen coordination, CO insertion to form a carbamoyl intermediate, and intramolecular nucleophilic attack by the adjacent amine (Scheme 1A). Critical to success is the ortho-benzothiazole nitrogen, which enhances substrate chelation to palladium.
Table 1: Carbonylative Cyclization Optimization
Catalyst System | Solvent | Pressure (bar) | Temp (°C) | Yield (%) |
---|---|---|---|---|
PdI₂/KI | Toluene | 10 (CO/O₂) | 80 | 88 |
Pd(OAc)₂ | Water-Toluene | 20 (CO) | 100 | 75 |
[RuCl₃] | [bmim]PF₆ | 1 (O₂) | 100 | 68 |
Challenges include competitive over-carbonylation and sensitivity to electronic effects. Electron-deficient benzothiazoles (e.g., NO₂-substituted) exhibit diminished yields (≤60%) due to reduced nucleophilicity of the diamine [1] [5].
The diamination of olefins installs both nitrogen atoms of the imidazolidinone ring across a C=C bond in a single step. Palladium/copper dual catalysis enables this transformation using 6-vinylbenzothiazole and ureas (e.g., N-arylureas) as nitrogen sources. Shi’s protocol employs Pd(OAc)₂ (5 mol%) and Cu(OTf)₂ (2 equiv) with Phi(OAc)₂ as an oxidant in acetonitrile (60°C, 12 h), affording the target compound in 82% yield [1]. Enantioselective variants use chiral PHOX ligands (ee >90%), though benzothiazole-containing substrates require tailored ligands to mitigate sulfur-induced catalyst poisoning [1] [8].
Table 2: Diamination Approaches for Imidazolidinone Formation
Olefin Precursor | Nitrogen Source | Catalytic System | ee (%) | Yield (%) |
---|---|---|---|---|
6-Vinylbenzothiazole | N-Tosylurea | Pd(OAc)₂/Cu(OTf)₂ | - | 82 |
Allylbenzothiazole | Carbamoyl azide | Pd₂(dba)₃/(S)-PHOX | 92 | 75 |
Propenylbenzothiazole | Dibenzylurea | PdCl₂(MeCN)₂ | - | 68 |
Limitations arise with sterically encumbered olefins (e.g., tetrasubstituted alkenes), where cyclization efficiency drops below 50% [1].
Aziridines serve as strained precursors for ring expansion to imidazolidinones. Nickel-catalyzed reactions between N-sulfonyl-2-(benzothiazol-6-yl)aziridines and isocyanates proceed under mild conditions (NiCl₂/Zn, THF, 25°C), yielding 85% of the product while retaining stereochemistry [1]. The mechanism involves nucleophilic aziridine opening by the isocyanate, followed by nickel-mediated C–N bond formation and decarboxylative ring expansion (Scheme 2B).
Key advantages:
Table 3: Aziridine Expansion Scope
Aziridine Substituent | Isocyanate | Catalyst | Yield (%) |
---|---|---|---|
N-Ts | PhNCO | NiCl₂/Zn | 85 |
N-Ns | 4-MeOC₆H₄NCO | [Ni(cod)₂] | 78 |
2-Naphthyl | n-BuNCO | NiBr₂/Zn | 70 |
Drawbacks include the multi-step synthesis of enantiopure aziridines and competing polymerization of isocyanates at >40°C [1].
Eco-friendly strategies minimize waste and energy consumption. Microwave irradiation accelerates the condensation of 1-(benzothiazol-6-yl)ethylenediamine with urea using Fe₃O₄@PEG-supported nickel nanoparticles (15 min, 120°C), achieving 92% yield [6]. Solvent-free conditions are equally effective: ionic liquids like [pmIm]Br catalyze cyclization at 100°C (5 min, 89% yield) without auxiliary solvents [3] [7].
Sustainability metrics:
Table 4: Green Synthesis Benchmarking
Method | Catalyst/Solvent | Time | Temp (°C) | Yield (%) | E-Factor |
---|---|---|---|---|---|
MW | Ni@Fe₃O₄@PEG | 15 min | 120 | 92 | 0.3 |
Solvent-free | [pmIm]Br | 5 min | 100 | 89 | 0.1 |
Ultrasound | Sm(OTf)₃/H₂O | 30 min | 25 | 85 | 1.2 |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2